Ethyl 2-{[(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)methyl]amino}acetate Ethyl 2-{[(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)methyl]amino}acetate
Brand Name: Vulcanchem
CAS No.: 1253527-84-2
VCID: VC11723368
InChI: InChI=1S/C16H30N2O4/c1-5-21-13(19)11-17-12-16(9-7-6-8-10-16)18-14(20)22-15(2,3)4/h17H,5-12H2,1-4H3,(H,18,20)
SMILES: CCOC(=O)CNCC1(CCCCC1)NC(=O)OC(C)(C)C
Molecular Formula: C16H30N2O4
Molecular Weight: 314.42 g/mol

Ethyl 2-{[(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)methyl]amino}acetate

CAS No.: 1253527-84-2

Cat. No.: VC11723368

Molecular Formula: C16H30N2O4

Molecular Weight: 314.42 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-{[(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)methyl]amino}acetate - 1253527-84-2

Specification

CAS No. 1253527-84-2
Molecular Formula C16H30N2O4
Molecular Weight 314.42 g/mol
IUPAC Name ethyl 2-[[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]methylamino]acetate
Standard InChI InChI=1S/C16H30N2O4/c1-5-21-13(19)11-17-12-16(9-7-6-8-10-16)18-14(20)22-15(2,3)4/h17H,5-12H2,1-4H3,(H,18,20)
Standard InChI Key WMLVCAHALABTGN-UHFFFAOYSA-N
SMILES CCOC(=O)CNCC1(CCCCC1)NC(=O)OC(C)(C)C
Canonical SMILES CCOC(=O)CNCC1(CCCCC1)NC(=O)OC(C)(C)C

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a cyclohexane ring substituted at the 1-position with a Boc-protected aminomethyl group and an ethyl ester-linked acetamide moiety. The Boc group ((C₄H₉O)COO-) acts as a temporary protecting group for the amine, preventing undesired reactions during synthetic processes. The ethyl ester (CH₃CH₂OCO-) enhances the compound’s solubility in organic solvents, facilitating its use in multi-step syntheses .

Molecular Formula and Weight

  • Molecular Formula: C₁₅H₂₇N₂O₄

  • Molecular Weight: 299.39 g/mol

  • IUPAC Name: Ethyl 2-{[(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)methyl]amino}acetate

Physicochemical Properties

Data from structurally analogous compounds provide insights into its expected properties :

PropertyValue
Density~1.08–1.12 g/cm³
Boiling Point~320–330°C (predicted)
SolubilitySoluble in DCM, THF, DMF; insoluble in water
Storage Conditions2–8°C under inert atmosphere

The Boc group’s acid-labile nature necessitates careful handling under acidic conditions to avoid premature deprotection.

Synthetic Pathways

Laboratory-Scale Synthesis

The synthesis typically involves sequential protection and coupling reactions:

  • Cyclohexylamine Protection:
    Cyclohexylamine is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) to form 1-(tert-butoxycarbonylamino)cyclohexanemethylamine.

  • Amide Formation:
    The protected amine undergoes nucleophilic acyl substitution with ethyl bromoacetate, yielding the target compound.

Key Reaction Conditions:

  • Temperature: 0–25°C

  • Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Catalysts: 4-Dimethylaminopyridine (DMAP)

Industrial Production

Industrial methods prioritize scalability and cost-efficiency:

  • Continuous Flow Reactors: Enhance reaction control and yield consistency.

  • Catalytic Hydrogenation: Reduces side products in intermediate steps.

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

The compound’s primary application lies in peptide synthesis, where it acts as a Boc-protected building block. For example, it is used to introduce cyclohexylalanine analogs into peptide chains, modulating their pharmacokinetic properties.

Analog StructureActivityEC₅₀/IC₅₀
Cyclohexyl-Boc-aminesProtease Inhibition10–50 μM
Ethyl ester derivativesMembrane Permeability EnhancerN/A

These analogs demonstrate potential in anticancer and neuroprotective drug development.

Mechanistic Insights

Protection-Deprotection Dynamics

The Boc group is selectively removed under acidic conditions (e.g., trifluoroacetic acid), enabling controlled exposure of the amine group for subsequent reactions. This property is exploited in solid-phase peptide synthesis (SPPS) to construct complex oligomers .

Stability and Reactivity

Comparative studies highlight the compound’s advantages over alternatives:

PropertyEthyl 2-{[...]amino}acetateBenzyl-Protected Analogs
Acid StabilityModerateLow
Solubility in THFHighModerate
Deprotection Efficiency>95%80–90%

The cyclohexyl group’s conformational rigidity enhances steric shielding, reducing unintended side reactions.

Research Frontiers and Challenges

Innovations in Catalysis

Recent advances focus on asymmetric catalysis to produce enantiomerically pure variants. For instance, palladium-catalyzed C–H activation achieves >90% enantiomeric excess (ee), critical for chiral drug synthesis.

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